molecular formula C24H24O7 B12740289 4,4'-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate CAS No. 10035-28-6

4,4'-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate

Cat. No.: B12740289
CAS No.: 10035-28-6
M. Wt: 424.4 g/mol
InChI Key: ZYUGMPHPYOGBQZ-UHFFFAOYSA-N
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Description

It is a complex organic molecule with the molecular formula C24H24O7 and a molecular weight of 424.4432 . This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl and methoxyphenol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate involves multiple steps. The primary synthetic route includes the following steps:

    Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction of appropriate precursors.

    Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the dimethyl and methoxyphenol groups.

    Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing purification techniques such as recrystallization and chromatography to isolate the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol groups, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Tetrahydrofuran derivatives.

    Substitution Products: Various substituted phenols and furans.

Scientific Research Applications

4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence oxidative stress pathways, leading to its antioxidant effects. .

Comparison with Similar Compounds

    4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-hydroxyphenol): Similar structure but lacks the methoxy groups.

    4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-ethoxyphenol): Similar structure with ethoxy groups instead of methoxy groups.

Uniqueness:

Properties

CAS No.

10035-28-6

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

IUPAC Name

[4-[5-(4-acetyloxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C24H24O7/c1-13-14(2)24(18-8-10-20(30-16(4)26)22(12-18)28-6)31-23(13)17-7-9-19(29-15(3)25)21(11-17)27-5/h7-12H,1-6H3

InChI Key

ZYUGMPHPYOGBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C)C2=CC(=C(C=C2)OC(=O)C)OC)C3=CC(=C(C=C3)OC(=O)C)OC

Origin of Product

United States

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